(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound with the molecular formula C17H20O5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar O-acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A similar compound with a furochromen structure.
Oxazole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of a butoxy group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C17H20O5/c1-4-5-8-21-14-7-6-12-10(2)13(9-15(18)19)17(20)22-16(12)11(14)3/h6-7H,4-5,8-9H2,1-3H3,(H,18,19) |
InChI Key |
OEMYNIVCULCIJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C |
Origin of Product |
United States |
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